(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acrylamide
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Description
The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also has a chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached, and an acrylamide group, which is a type of amide that results from the condensation of an acid and an amine.
Scientific Research Applications
Chemistry and Biochemistry of Acrylamide
Acrylamide is a reactive molecule used worldwide to synthesize polyacrylamide, which has numerous applications across various industries, including soil conditioning, wastewater treatment, and as a laboratory solid support for protein separation. The extensive study of acrylamide's effects on cells, tissues, and humans has highlighted its presence in foods processed under high temperatures, leading to increased interest in its chemistry, biochemistry, and safety. This has underscored the need for a deeper understanding of acrylamide's formation, distribution in food, and role in human health (Friedman, 2003).
Acrylamide in Baking Products
Research on acrylamide has also focused on its formation in high-carbohydrate heat-treated foods like potato and bakery products, which account for significant human exposure. The formation and degradation of acrylamide in foods are influenced by various factors including acrylamide precursors and processing conditions. This knowledge has led to the development of guidelines for manufacturers to reduce acrylamide levels in products (Keramat et al., 2011).
Analytical and Mechanistic Aspects of Acrylamide
The discovery of acrylamide in heat-treated foods has prompted extensive investigations into its occurrence, chemistry, and toxicology, aimed at assessing the potential health risk from dietary exposure. The identification of asparagine as a key precursor in acrylamide formation has been a significant advancement in understanding its chemical formation during food processing (Taeymans et al., 2004).
Coordination Chemistry of Acrylamide
The coordination chemistry of acrylamide with transition metals has been reviewed, focusing on its potential role in biological systems. This research is relevant for understanding acrylamide's reactivity and interactions in various biological and environmental contexts (Girma et al., 2005).
Mitigation of Acrylamide Toxicity
Studies have explored methods for reducing dietary acrylamide content and its toxicity. These include selecting plant varieties with low precursor levels, modifying processing conditions, and employing dietary interventions to mitigate adverse effects. Such research is crucial for developing strategies to minimize acrylamide exposure and its potential health risks (Friedman & Levin, 2008).
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-4-2-1-3-12(14)5-6-16(20)18-9-7-15(19)13-8-10-21-11-13/h1-6,8,10-11,15,19H,7,9H2,(H,18,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMFRGJXIABIOB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC(C2=CSC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC(C2=CSC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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